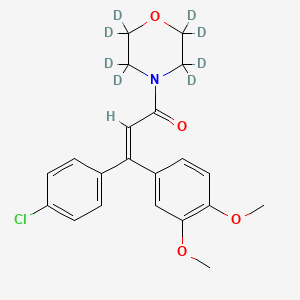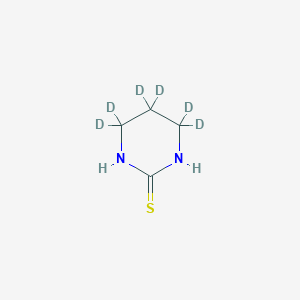
1,3-Propylene-d6 thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propylene-d6 thiourea is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of thiourea, an organosulfur compound with the formula SC(NH2)2. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propylene-d6 thiourea typically involves the reaction of deuterated propylene with thiourea. The reaction conditions often include a deuterated solvent and a catalyst to facilitate the incorporation of deuterium atoms into the propylene structure. The process can be summarized as follows:
Deuterated Propylene Preparation: Deuterated propylene is prepared by the deuteration of propylene using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Reaction with Thiourea: The deuterated propylene is then reacted with thiourea in a deuterated solvent, such as deuterated chloroform (CDCl3), under controlled temperature and pressure conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium gas and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient incorporation of deuterium atoms.
化学反应分析
Types of Reactions
1,3-Propylene-d6 thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted thiourea derivatives.
科学研究应用
1,3-Propylene-d6 thiourea has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of sulfur-containing compounds in biological systems.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor and its antioxidant activity.
Industry: Utilized in the production of deuterated materials for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
作用机制
The mechanism of action of 1,3-Propylene-d6 thiourea involves its interaction with molecular targets through its sulfur and deuterium atoms. The sulfur atom can form strong bonds with various metal ions and enzymes, leading to inhibition or activation of specific biochemical pathways. The deuterium atoms provide stability and resistance to metabolic degradation, making the compound useful in long-term studies.
相似化合物的比较
Similar Compounds
Thiourea: The non-deuterated form of 1,3-Propylene-d6 thiourea, with similar chemical properties but different isotopic composition.
1,3-Propylene thiourea: A similar compound without deuterium atoms, used in similar applications but with different stability and reactivity.
Deuterated Thiourea: Another deuterated derivative of thiourea, used in isotopic labeling studies.
Uniqueness
This compound is unique due to its deuterium content, which provides enhanced stability and resistance to metabolic degradation. This makes it particularly valuable in long-term studies and applications requiring precise isotopic labeling.
属性
分子式 |
C4H8N2S |
|---|---|
分子量 |
122.22 g/mol |
IUPAC 名称 |
4,4,5,5,6,6-hexadeuterio-1,3-diazinane-2-thione |
InChI |
InChI=1S/C4H8N2S/c7-4-5-2-1-3-6-4/h1-3H2,(H2,5,6,7)/i1D2,2D2,3D2 |
InChI 键 |
NVHNGVXBCWYLFA-NMFSSPJFSA-N |
手性 SMILES |
[2H]C1(C(NC(=S)NC1([2H])[2H])([2H])[2H])[2H] |
规范 SMILES |
C1CNC(=S)NC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


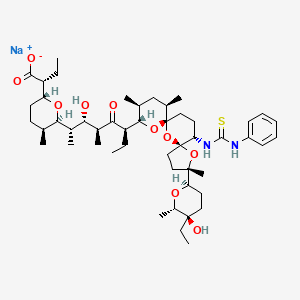

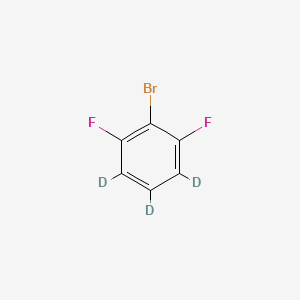

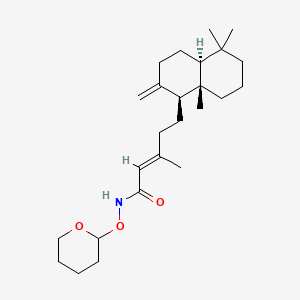

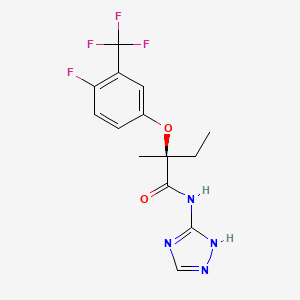

![[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B15138989.png)
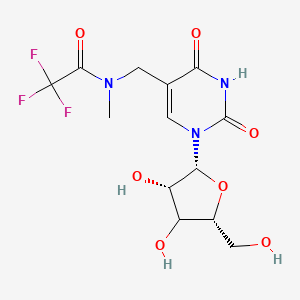
![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B15139004.png)
![Isopropyl 9-ethyl-1-(naphthalen-1-yl)-9h-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15139009.png)
![1-[3-[4-[[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B15139015.png)
